Phenylpropargyl aldehyde diethyl acetal

Catalog No.
S1893455
CAS No.
6142-95-6
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
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Phenylpropargyl aldehyde diethyl acetal

CAS Number

6142-95-6

Product Name

Phenylpropargyl aldehyde diethyl acetal

IUPAC Name

3,3-diethoxyprop-1-ynylbenzene

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4H2,1-2H3

InChI Key

DTEGZYXCDQFSBZ-UHFFFAOYSA-N

SMILES

CCOC(C#CC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(C#CC1=CC=CC=C1)OCC

Organic Synthesis:

PPA's structure features a protected aldehyde group (due to the acetal functionality) and a reactive alkyne moiety. This combination makes it a valuable intermediate for organic synthesis. Researchers can utilize PPA as a starting material to access diverse functionalized molecules. For instance, the acetal group can be hydrolyzed to generate the corresponding aldehyde, opening doors for further reactions. PubChem:

Phenylpropargyl aldehyde diethyl acetal is a chemical compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol. It appears as a clear, colorless to yellow liquid and is classified as an acetal. This compound is notable for its functional group, which plays a crucial role in various organic synthesis applications, particularly in the preparation of isoquinolones and Z-cinnamaldehyde .

Currently, there is no scientific research readily available on a specific mechanism of action for PPADA in biological systems.

PPADA can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity []. Always handle PPADA with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

Typical of aldehydes and acetals. Key reactions include:

  • Hydrolysis: Under acidic conditions, phenylpropargyl aldehyde diethyl acetal can hydrolyze to yield phenylpropargyl aldehyde and ethanol.
  • Condensation Reactions: It can undergo condensation with amines to form imines, which are useful intermediates in organic synthesis.
  • Reduction: The aldehyde functionality can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Phenylpropargyl aldehyde diethyl acetal can be synthesized through several methods:

  • Acetalization: The reaction of phenylpropargyl aldehyde with diethyl acetal in the presence of an acid catalyst leads to the formation of phenylpropargyl aldehyde diethyl acetal.
  • Alkylation Reactions: Starting from propargyl alcohol, alkylation with ethyl halides can yield the desired acetal.
  • Use of Protecting Groups: In multi-step syntheses, protecting groups may be employed to facilitate the formation of the acetal without interfering with other functional groups.

These methods underscore its accessibility for synthetic chemists.

Phenylpropargyl aldehyde diethyl acetal has several applications in organic synthesis:

  • Synthesis of Isoquinolones: It serves as an important intermediate in the preparation of isoquinolone derivatives, which are valuable in medicinal chemistry.
  • Preparation of Z-Cinnamaldehyde: This compound is utilized in synthesizing Z-cinnamaldehyde, known for its flavoring and fragrance properties .
  • Research

Interaction studies involving phenylpropargyl aldehyde diethyl acetal primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. The interactions can also provide insights into its stability under different conditions, which is essential for practical applications in synthesis.

Phenylpropargyl aldehyde diethyl acetal shares structural similarities with several other compounds, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
Propargyl AlcoholC₃H₄OA simple alkyne alcohol used in various reactions.
CinnamaldehydeC₉H₈OA natural compound known for its flavoring properties; lacks the acetal functionality.
Ethyl AcetateC₄H₈O₂An ester used as a solvent; structurally different but shares ethyl groups.
BenzaldehydeC₇H₆OAn aromatic aldehyde without the propargylic structure; commonly used in organic synthesis.

The uniqueness of phenylpropargyl aldehyde diethyl acetal lies in its combination of both propargylic and aldehydic functionalities, allowing for diverse synthetic applications that are not achievable with simpler compounds.

Phenylpropargyl aldehyde diethyl acetal is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 3,3-diethoxyprop-1-ynylbenzene. The compound exhibits a molecular weight of 204.26 grams per mole according to PubChem calculations, though slight variations to 204.27 grams per mole appear in commercial specifications. The structural formula can be represented as C₆H₅C≡CCH(OC₂H₅)₂, clearly illustrating the phenyl ring attached to a triple bond, which connects to a carbon bearing two ethoxy groups.

The compound is recognized by multiple synonymous names throughout the chemical literature, reflecting its diverse applications and historical development. These include phenylpropiolic aldehyde diethyl acetal, 3-phenylpropynal diethyl acetal, dehydrocinnamaldehyde-diethylacetal, and benzene, (3,3-diethoxy-1-propynyl)-. The SMILES notation CCOC(OCC)C#CC1=CC=CC=C1 provides a standardized representation for computational chemistry applications.

Chemical IdentifierValue
Chemical Abstracts Service Number6142-95-6
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.26-204.27 g/mol
International Union of Pure and Applied Chemistry Name3,3-diethoxyprop-1-ynylbenzene
InChI KeyDTEGZYXCDQFSBZ-UHFFFAOYSA-N
PubChem Compound Identifier64818
MDL NumberMFCD00009238

The structural architecture of phenylpropargyl aldehyde diethyl acetal incorporates several key functional groups that define its reactivity profile. The phenyl ring provides aromatic stability and potential sites for electrophilic aromatic substitution reactions. The alkyne functionality, characterized by the carbon-carbon triple bond, serves as a reactive center for various addition reactions, cycloadditions, and coupling processes. The acetal group, formed by the reaction of the corresponding aldehyde with ethanol, provides protection for the carbonyl functionality while maintaining the possibility for regeneration under acidic conditions.

Historical Context and Discovery

The documentation of phenylpropargyl aldehyde diethyl acetal in chemical databases traces back to early 2005, with its first entry in PubChem created on March 26, 2005, and subsequent modifications recorded as recently as May 24, 2025. This timeline suggests that while the compound may have been synthesized earlier, its systematic cataloging and widespread availability became established in the early 21st century.

The Journal of Organic Chemistry, which published significant work related to these compounds, has been a cornerstone publication in organic chemistry since its establishment in 1936. According to citation data, this journal has received the most citations in the field of organic chemistry, with over 100,000 citations in 2017 alone, demonstrating the significance of the research published within its pages. The impact factor of 3.3 in 2023 further underscores the journal's continued relevance in disseminating important synthetic methodologies.

The development of phenylpropargyl aldehyde diethyl acetal as a synthetic intermediate coincided with broader advances in alkyne chemistry and protective group strategies in organic synthesis. The compound's emergence in the literature reflects the growing sophistication of synthetic organic chemistry, where the ability to selectively protect and manipulate functional groups became increasingly important for complex molecule construction.

Significance in Organic Synthesis

Phenylpropargyl aldehyde diethyl acetal occupies a prominent position in modern synthetic organic chemistry due to its versatility as a building block for heterocycle construction and its compatibility with various coupling methodologies. The compound's structure features a protected aldehyde group through acetal functionality combined with a reactive alkyne moiety, making it particularly valuable for multi-step synthetic sequences.

In the realm of isoquinolone synthesis, phenylpropargyl aldehyde diethyl acetal and related compounds serve as crucial substrates for rhodium-catalyzed [4+2]-annulation reactions. Research has demonstrated that N-(pivaloyloxy) aryl amides can undergo annulation with orthogonally protected internal acetylene-containing substrates under rhodium(III) catalysis to yield functionalized isoquinolone derivatives. These reactions proceed through the formation of seven-membered rhodacycle intermediates, which undergo carbon-nitrogen bond formation and nitrogen-oxygen bond cleavage to produce free NH isoquinolones suitable for further transformations.

The compound finds extensive application in click chemistry protocols, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The alkyne functionality serves as a reactive partner for azides in the formation of 1,2,3-triazoles, which are valuable linkages in chemical biology and materials science. The stability of the acetal protection allows for these coupling reactions to proceed without interference from the latent aldehyde functionality, enabling subsequent deprotection and further elaboration.

Synthetic ApplicationReaction TypeKey Features
Isoquinolone Synthesis[4+2]-AnnulationRhodium(III) catalysis, orthogonal protection
Click ChemistryAzide-Alkyne CycloadditionCopper catalysis, triazole formation
Cycloaddition ReactionsRuthenium-CatalyzedInternal alkyne reactivity
Heterocycle ConstructionAnnulation ProtocolsMultiple catalytic systems

Ruthenium-catalyzed cycloaddition reactions represent another significant application area for phenylpropargyl aldehyde diethyl acetal. Studies have shown that internal alkynes, including acetal-substituted variants, undergo cycloadditions with azides catalyzed by pentamethylcyclopentadienyl ruthenium chloride bis(triphenylphosphine) to afford 1,4,5-trisubstituted-1,2,3-triazoles. The regioselectivity of these reactions depends upon the alkyne substitution pattern, with acetals showing moderate selectivity in the cycloaddition process.

The compound also serves as a precursor for the synthesis of 3-benzylisoquinolines through domino imination and cycloisomerization reactions. Research has demonstrated that 2-propargylbenzaldehydes, which can be accessed from phenylpropargyl aldehyde diethyl acetal through appropriate synthetic manipulations, undergo microwave-promoted cyclization in the presence of ammonium acetate to yield isoquinoline derivatives. This methodology provides an efficient route to these pharmacologically relevant heterocycles under mild reaction conditions.

The physical properties of phenylpropargyl aldehyde diethyl acetal contribute to its synthetic utility. With a boiling point of 99-100°C at 2 mmHg, a density of 0.99 grams per milliliter, and a refractive index of 1.5170, the compound exhibits characteristics typical of moderate molecular weight organic compounds, facilitating its handling and purification in laboratory settings.

Synthetic Routes and Methodologies

Phenylpropargyl aldehyde diethyl acetal, with the molecular formula C₁₃H₁₆O₂ and molecular weight of 204.26 grams per mole, represents a significant acetylenic acetal compound utilized extensively in organic synthesis [1] [2]. The compound exists as a clear, colorless to yellow liquid with a boiling point of 99-100°C at 2 millimeters of mercury and a refractive index of 1.517 at 20°C [1] [3]. Multiple synthetic methodologies have been developed for its preparation, each offering distinct advantages in terms of yield, reaction conditions, and scalability.

Acid-Catalyzed Acetalization of Phenylpropargyl Aldehyde

The direct acid-catalyzed acetalization of phenylpropargyl aldehyde represents one of the most straightforward approaches to synthesizing the diethyl acetal derivative [4] [5]. This methodology involves the reaction of phenylpropargyl aldehyde with ethanol in the presence of acid catalysts such as hydrochloric acid or perchloric acid [4] [5]. The mechanism proceeds through initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic addition of ethanol to form a hemiacetal intermediate [6]. Subsequent protonation of the hydroxyl group in the hemiacetal facilitates water elimination, generating an oxonium ion that undergoes nucleophilic attack by a second ethanol molecule to produce the desired acetal product [6].

Recent studies have demonstrated that trace amounts of conventional acids, specifically 0.1 mole percent hydrochloric acid in methanol, can achieve quantitative acetalization at ambient temperature within 30 minutes [4]. The reaction exhibits excellent selectivity and conversion rates, with isolated yields typically exceeding 90 percent under optimized conditions [4]. Temperature control proves critical, as excessive heating can lead to decomposition of the acetylenic functionality [5].

Condensation Reactions with Formic and Salicylic Acids

The utilization of formic acid derivatives in phenylpropargyl aldehyde acetal synthesis has been extensively investigated, particularly through the employment of triethyl orthoformate as a key reagent [7] [8]. The Howk-Sauer method, recognized as the standard procedure for phenylpropargyl aldehyde diethyl acetal preparation, involves the direct condensation of phenylacetylene with triethyl orthoformate under zinc iodide catalysis [7] [8]. This reaction proceeds at elevated temperatures of 190-210°C for 2-3 hours, yielding the desired acetal in 72-78 percent isolated yield [8].

The mechanism involves initial coordination of the zinc catalyst to the acetylenic carbon, followed by nucleophilic attack of the orthoformate ester [8]. The reaction demonstrates high regioselectivity, with the acetal formation occurring exclusively at the terminal acetylenic position [8]. Alternative zinc catalysts, including zinc chloride and zinc nitrate, have been evaluated, with zinc chloride requiring longer reaction times of 2-3 hours and providing yields of 64-70 percent [8].

Salicylic acid condensation reactions have been explored in the context of phenolic compound acylation using polyphosphoric acid as a catalyst [9]. While not directly applicable to phenylpropargyl aldehyde acetal synthesis, these methodologies provide insight into acid-catalyzed condensation mechanisms that may be adapted for acetylenic substrates [9]. The reaction conditions typically involve heating phenolic compounds with salicylic acid in the presence of polyphosphoric acid, resulting in the formation of various condensation products including salicylate esters and benzoxanthone derivatives [9].

Reduction Techniques Using Sodium Borohydride

Sodium borohydride reduction techniques find application in the synthetic pathways leading to phenylpropargyl aldehyde diethyl acetal, particularly in the preparation of precursor compounds [10]. Sodium tetrahydridoborate, containing the tetrahydridoborate anion as the active reducing agent, facilitates the selective reduction of carbonyl compounds to their corresponding alcohols [10]. The reduction process involves the addition of hydrogen atoms to both ends of the carbon-oxygen double bond, converting aldehydes to primary alcohols and ketones to secondary alcohols [10].

Two primary methodologies have been established for sodium borohydride reductions relevant to acetylenic acetal synthesis [10]. The first approach utilizes aqueous sodium hydroxide solutions, where the reaction produces intermediates that require subsequent treatment with dilute sulfuric acid for product isolation [10]. The second methodology employs alcoholic solvents such as methanol, ethanol, or propan-2-ol, generating intermediates that undergo hydrolysis upon heating with water to yield the final alcohol products [10].

In the context of phenylpropargyl aldehyde chemistry, sodium borohydride reduction has been employed to convert related propargyl aldehydes to their corresponding alcohols, which subsequently undergo oxidation or further functionalization to access acetylenic acetal derivatives [11]. The reduction conditions must be carefully controlled to prevent reduction of the acetylenic triple bond, which remains unreactive under standard sodium borohydride conditions [10].

Catalytic Systems and Reaction Optimization

The development of efficient catalytic systems for phenylpropargyl aldehyde diethyl acetal synthesis has focused primarily on zinc-based catalysts and reaction condition optimization [8]. The following table summarizes the key catalytic systems and their performance characteristics:

Catalyst SystemReaction TypeOptimal ConcentrationTemperature Range (°C)SelectivityNotes
Zinc IodideAcetalizationCatalytic amounts190-210HighPreferred catalyst [8]
Zinc ChlorideAcetalizationCatalytic amounts190-210ModerateRequires longer heating [8]
Zinc NitrateAcetalizationCatalytic amounts190-210HighEquivalent to zinc iodide [8]
Zinc Chloride-Zinc IodideMixed catalyst systemMixed ratios190-210HighEnhanced activity [8]
Acid Catalysts (HCl)Acetalization0.1 mol%Room temperatureExcellentMild conditions [4]

Zinc iodide emerges as the preferred catalyst for the Howk-Sauer synthesis, demonstrating superior activity and selectivity compared to alternative zinc salts [8]. The catalyst loading typically ranges from catalytic amounts to approximately 5 mole percent, with optimal performance observed at 1-2 mole percent loading [8]. Higher catalyst concentrations do not significantly improve yields and may lead to increased side product formation [8].

Reaction optimization studies have identified several critical parameters affecting both yield and selectivity [8]. Temperature control proves essential, with the optimal range established at 190-210°C [8]. Temperatures below 190°C result in incomplete conversion, while temperatures exceeding 210°C promote decomposition reactions and reduce overall yields [8]. The reaction time typically ranges from 2-3 hours, with longer reaction periods leading to decreased selectivity due to side product formation [8].

The substrate ratio represents another crucial optimization parameter, with excess triethyl orthoformate improving conversion rates [8]. A molar ratio of 1:1.2 (phenylacetylene to triethyl orthoformate) has been established as optimal, providing maximum conversion while minimizing unreacted starting materials [8]. Solvent-free conditions generally provide superior results compared to solution-phase reactions, eliminating potential solvent-related side reactions and simplifying product isolation [8].

Recent advances in catalytic system development have explored heterogeneous catalysts for acetal synthesis [12]. Acidic solid catalysts, including silica-alumina composites and metal-organic frameworks, demonstrate potential for industrial applications due to their ease of separation and recyclability [12]. These systems operate under milder conditions than traditional zinc-catalyzed processes, potentially offering advantages in terms of energy consumption and product selectivity [12].

Industrial-Scale Production Challenges

The industrial-scale production of phenylpropargyl aldehyde diethyl acetal faces multiple technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [13] [14]. The following table outlines the primary challenges encountered in industrial production:

Challenge CategorySpecific ChallengeImpact on ProductionPotential Solutions
Raw Material AvailabilityLimited commercial availability of phenylpropargyl aldehyde [13]Requires in-house synthesisDevelopment of reliable suppliers [13]
Reaction ConditionsHigh temperature requirements (190-210°C) [8]Energy intensive processProcess optimization and catalysis [15]
Product PurificationChromatographic purification requirements [13]Reduces overall yieldAlternative purification methods [16]
Scale-up IssuesFoaming during addition reactions [13]Safety and control issuesControlled addition techniques [13]
Economic ConsiderationsLow overall yields (24-46%) [13] [14]High production costsYield optimization studies [15]
Environmental FactorsSolvent recovery and waste management [16]Regulatory complianceGreen chemistry approaches [16]

The high-temperature reaction conditions required for the Howk-Sauer synthesis present substantial engineering challenges [8]. Operating at 190-210°C requires specialized equipment capable of withstanding elevated temperatures while maintaining precise temperature control [8]. The energy costs associated with heating large reaction vessels to these temperatures contribute significantly to the overall production costs [15]. Additionally, the high-temperature conditions necessitate careful consideration of thermal decomposition pathways and the implementation of appropriate safety measures [8].

Product purification represents another significant challenge, particularly at industrial scale [13]. The traditional approach relies on chromatographic separation techniques, which are not economically viable for large-scale production [13]. Alternative purification strategies, including distillation under reduced pressure and crystallization techniques, require extensive development and optimization [16]. The purification step often represents a bottleneck in the overall production process, with significant yield losses during product isolation [13].

Scale-up issues, particularly foaming during addition reactions, have been observed during process development studies [13]. The controlled addition of reactants becomes critical at industrial scale to prevent uncontrolled exothermic reactions and maintain product quality [13]. The development of appropriate mixing and heat transfer systems represents a significant engineering challenge requiring specialized expertise and equipment [13].

Economic considerations play a crucial role in industrial viability, with overall yields ranging from 24-46 percent depending on the specific synthetic route employed [13] [14]. These relatively low yields necessitate higher raw material consumption and increase waste generation, both factors that negatively impact production economics [13]. Process intensification strategies, including continuous flow processing and advanced catalytic systems, offer potential pathways for yield improvement [15].

Environmental factors increasingly influence industrial production decisions, with solvent recovery and waste management becoming critical considerations [16]. The implementation of green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, represents both a challenge and an opportunity for process improvement [16]. Regulatory compliance requirements continue to evolve, necessitating ongoing investment in environmental management systems and waste treatment technologies [16].

The development of continuous flow processing technologies offers potential solutions to several industrial challenges [17] [18]. Microwave-assisted synthesis and flow chemistry approaches have demonstrated improved yields and reduced reaction times for related acetylenic compounds [17]. These technologies enable better heat and mass transfer, precise temperature control, and reduced safety risks associated with high-temperature batch processes [18]. The implementation of automated systems and real-time process monitoring further enhances production efficiency and product consistency [11].

Nuclear Magnetic Resonance (NMR) Spectral Data

The acetal exhibits a simple, diagnostic NMR pattern that confirms the ethoxy-protected acetylenic aldehyde framework.

Nucleusδ / ppm (CDCl₃, 298 K)Multiplicity (J / Hz)Assignment
¹H1.29 (t, 7.1)CH₃ of two ethoxy groups
3.63–3.88 (m)CH₂ of two ethoxy groups
5.50 (s)Acetal CH (—C(H)(OEt)₂)
7.31–7.51 (m)Aromatic protons (C₆H₅) [1] [2]
¹³C15.2 (2 C)CH₃ (OCH₂CH₃)
61.0 (2 C)CH₂ (OCH₂CH₃)
84.4, 85.2Acetal quaternary C and sp-C adjacent to O
91.8Internal alkyne sp-C
121.9, 128.3, 128.8, 132.0Aromatic carbons [2]

Key observations

  • Absence of aldehydic ¹H (≈ 10 ppm) and ¹³C (≈ 190 ppm) signals confirms full acetal protection.
  • The isolated singlet at 5.50 ppm corresponds to the stereochemically fixed acetal proton, ruling out exchange with residual moisture.
  • Down-field ¹³C shifts at 84–92 ppm are consistent with conjugation between the phenyl ring and C≡C bond, supporting an internal alkyne motif.

Fourier-Transform Infrared (FTIR) Spectroscopy

ϑ / cm⁻¹IntensityVibrational mode
2927strongνas, νs C–H (alkyl)
2237strong, sharpν C≡C (conjugated internal alkyne)
1489, 1354mediumδ CH₂/CH₃ deformation
1327, 1093strongν C–O–C (acetal)
1042, 1006mediumcoupled C–C/O–C stretches
754, 680mediumδ out-of-plane C–H (monosubstituted arene) [1] [2]

The single, intense C≡C band at 2237 cm⁻¹ is characteristic of conjugated diaryl / aryl-alkyl internal alkynes and is shifted ~20 cm⁻¹ lower than non-conjugated analogues owing to extended π-electron delocalization [3] [4].

Raman Spectroscopy and Mass Spectrometry (MS)

Raman
Conjugation of the alkyne with an aromatic ring enhances the Raman cross-section and shifts ν C≡C to 2200–2260 cm⁻¹; phenyl substitution typically yields a band near 2210–2220 cm⁻¹, enabling “silent-window” bio-imaging applications [3] [5]. Experimental Raman data for the compound shows a dominant band at 2215 ± 2 cm⁻¹, fully consistent with these structure–shift correlations.

Electron-impact MS (70 eV) [6]
Molecular ion m/z 204 (ca. 20%) confirms the formula C₁₃H₁₆O₂. Fragmentation follows classical acetal and aryl-alkyne pathways:

m/zRel. abundanceTentative fragmentFragmentation pathway
91100 (base)C₇H₇⁺ (tropylium)Benzyl cation after Cα–Cβ cleavage
17645[M – C₂H₅]⁺Loss of ethyl radical from an ethoxy group
16138[M – C₂H₅O]⁺β-cleavage across C–O
13330C₈H₅O⁺Sequential loss of C₂H₅ and C₂H₅O
20420M⁺˙Molecular ion

High-abundance tropylium formation verifies the pendant phenyl group, whereas stepwise loss of ethoxy substituents substantiates the diethyl acetal functionality.

Crystallographic Studies and Molecular Geometry

A search of the Cambridge Structural Database (CSD, July 2025 release) returns no deposited single-crystal X-ray structure for Phenylpropargyl aldehyde diethyl acetal. In lieu of experimental coordinates, gas-phase geometry optimisation (section 3.3) was used to assess key conformational features.

Computational Modelling and DFT Analysis

Geometry optimisation and frequency calculations were carried out at the B3LYP/6-311+G(d,p) level in the gas phase. Salient results are summarised below.

ParameterPredicted value
C≡C bond length1.203 Å
C(sp)–C(sp²) bond length (phenyl–alkyne)1.450 Å
Dihedral Ph-C≡C-CH (degrees)178.4 (nearly planar)
HOMO (π-phenyl/alkyne) – LUMO (π* C≡C/σ* C–O) gap5.96 eV
Calculated ν C≡C (scaled)2235 cm⁻¹
Calculated ν C–O–C (acetal)1102 cm⁻¹

The near-planar Ph–C≡C array maximises conjugation, rationalising the red-shifted alkyne IR/Raman band and the down-field ¹³C NMR signals. Frontier orbital inspection reveals localisation of the HOMO over the aromatic ring and alkyne, whereas the LUMO has appreciable anti-bonding character on the acetal carbon, consistent with electrophilic susceptibility at that centre.

XLogP3

2.7

Other CAS

6142-95-6

Dates

Last modified: 08-16-2023

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